molecular formula C16H14ClN5O3 B11471368 4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide

4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide

Cat. No.: B11471368
M. Wt: 359.77 g/mol
InChI Key: VJMRUBUWSDKCEV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized starting from a preformed pyrazole or pyridine.

    Nitration and Chlorination:

    Amidation: The final step involves the formation of the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

4-chloro-3-nitro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C16H14ClN5O3/c1-8-6-9(2)18-15-13(8)14(20-21(15)3)19-16(23)10-4-5-11(17)12(7-10)22(24)25/h4-7H,1-3H3,(H,19,20,23)

InChI Key

VJMRUBUWSDKCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

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